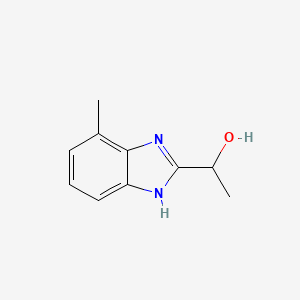

1-(4-methyl-1H-benzimidazol-2-yl)ethanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methyl-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-4-3-5-8-9(6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSGFORZWHBFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588657 | |

| Record name | 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953857-84-6 | |

| Record name | 1-(4-Methyl-1H-benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole (B57391) nucleus, which consists of a fused benzene (B151609) and imidazole (B134444) ring, is considered a "privileged scaffold" in medicinal chemistry. longdom.orgnih.gov This designation is due to its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. longdom.orgencyclopedia.pub The versatility of the benzimidazole structure allows for various substitutions, which in turn modulates its biological effects. nih.govacs.org

The physicochemical properties of benzimidazoles, such as their ability to participate in hydrogen bonding and π-π stacking interactions, enable them to bind effectively to a diverse range of biological macromolecules. ijrpc.com This capacity for interaction is a key reason for their broad spectrum of activities, which includes antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others. longdom.orgsrrjournals.comnih.gov

A number of commercially successful drugs are based on the benzimidazole framework, underscoring its therapeutic importance. encyclopedia.pub Examples include the antiulcer agent omeprazole (B731) and the anthelmintic drug albendazole (B1665689). encyclopedia.pubresearchgate.net The continued interest in this scaffold is driven by the potential to discover new therapeutic agents with improved efficacy and novel mechanisms of action. longdom.orgnih.gov

Overview of the Chemical Compound S Research Relevance Within the Benzimidazole Class

Foundational Synthetic Routes for Benzimidazole Core Structures

The construction of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry. The most prevalent and historically significant method for synthesizing the benzimidazole core is the condensation reaction of an ortho-phenylenediamine with a carbonyl-containing compound, typically a carboxylic acid or an aldehyde. semanticscholar.orgjchps.com This approach, known as the Phillips benzimidazole synthesis when using carboxylic acids, offers a direct route to 2-substituted benzimidazoles. nih.gov For the synthesis of 4-methyl substituted benzimidazoles, the required starting material is 3,4-diaminotoluene (B134574) (4-methyl-o-phenylenediamine). impactfactor.org

The general mechanism for the reaction with a carboxylic acid involves the initial formation of an amide intermediate, followed by an acid-catalyzed cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. nih.gov When aldehydes are used, the reaction proceeds through a Schiff base intermediate which then cyclizes to form a 1,2-dihydrobenzimidazole. This intermediate must be oxidized to afford the final aromatic benzimidazole product. semanticscholar.orgscispace.com

A versatile and widely used precursor for a variety of 2-substituted benzimidazoles is 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole). These compounds are readily synthesized by reacting an o-phenylenediamine (B120857) with carbon disulfide (CS₂). nih.gov The reaction is typically carried out in an alcoholic solution with a strong base like potassium hydroxide (B78521) (KOH). impactfactor.orgnih.gov The use of 3,4-diaminotoluene in this reaction yields the corresponding 4-methyl-1H-benzimidazole-2-thiol.

These 2-thiol precursors are valuable because the thiol group can be easily manipulated.

S-Alkylation: The thiol can be alkylated to form 2-(alkylthio)benzimidazoles, which are important intermediates in their own right. mdpi.commdpi.comnih.gov

Oxidation: The thiol group can be oxidized to a sulfonic acid group. nih.gov This sulfonic acid moiety is an excellent leaving group, allowing for nucleophilic substitution at the 2-position, for instance, with amines or piperazine (B1678402) derivatives. mdpi.com

The synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol, an analog, demonstrates a multi-step pathway starting from 2-nitroaniline, involving reduction, cyclization with CS₂, nitration, and a final reduction to introduce the amino group on the benzene ring. nih.gov

The benzimidazole ring system exhibits both weakly acidic and weakly basic properties due to the pyrrolic (-NH-) and pyridinic (=N-) nitrogen atoms, respectively. jchps.com The unsubstituted N-H group is acidic and can undergo fast prototropic tautomerism, which means that in asymmetrically substituted benzimidazoles, a mixture of tautomers exists. jchps.com This reactivity allows for various derivatizations:

N-Substitution: The pyrrolic nitrogen can be readily alkylated or acylated using alkyl halides or acid anhydrides, respectively. jchps.commdpi.com

C-2 Substitution: The carbon at the 2-position is the most common site for substitution. As mentioned, this is often achieved by starting with a pre-functionalized precursor like a 2-thiol, 2-sulfonic acid, or a 2-halo-benzimidazole. nih.govmdpi.com

Substitution on the Benzene Ring: Electrophilic substitution on the benzene part of the nucleus is also possible, though the position of substitution is directed by the existing substituents.

Specific Synthesis Protocols for this compound and its Analogs

The synthesis of the title compound, this compound, can be accomplished through several strategic pathways. The most direct methods involve forming the heterocyclic ring with the desired side chain already attached or creating a key intermediate at the 2-position that can be easily converted to the final ethanol group.

A highly effective route for a close analog, (±)-1-(1H-Benzimidazol-2-yl)ethanol, involves the condensation of benzene-1,2-diamine with ethyl 2-hydroxypropanoate (ethyl lactate). nih.gov The reaction is conducted in 4 M hydrochloric acid at reflux for several hours, yielding the product directly. nih.gov Adapting this protocol by substituting benzene-1,2-diamine with 3,4-diaminotoluene would directly produce this compound.

An alternative strategy involves the preparation and subsequent reduction of 2-acetyl-4-methyl-1H-benzimidazole. The synthesis of the precursor, 2-acetylbenzimidazole (B97921), is well-documented and typically involves the oxidation of 2-(α-hydroxyethyl)benzimidazole using oxidizing agents like potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid. biointerfaceresearch.com The resulting ketone can then be reduced back to the secondary alcohol using standard reducing agents.

Condensation reactions are central to forming the benzimidazole core. The choice of reactants and conditions dictates the final product.

Phillips Reaction (with Carboxylic Acids): This method involves the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, often by heating in the presence of a strong acid like 4N HCl or polyphosphoric acid (PPA). nih.govnih.gov To synthesize this compound or its direct precursor, 3,4-diaminotoluene is condensed with lactic acid.

Aldehyde Condensation: The reaction of o-phenylenediamines with aldehydes is another powerful method for creating 2-substituted benzimidazoles. semanticscholar.orgorganic-chemistry.org This reaction requires an oxidative step to convert the initially formed dihydrobenzimidazole to the final aromatic product. A wide array of catalysts and oxidants have been employed to facilitate this transformation efficiently.

| Catalyst/Reagent | Conditions | Outcome | Reference(s) |

| 4 M HCl | Reflux with lactic acid/ethyl lactate | Direct formation of 2-(α-hydroxyethyl)benzimidazole | nih.gov, |

| Polyphosphoric Acid (PPA) | 150 °C with substituted benzoic acid | Synthesis of 2-arylbenzoimidazole derivatives | nih.gov |

| MgCl₂·6H₂O | Mild conditions | High yields of 2-substituted benzimidazoles from aldehydes | |

| Alum | 80 °C, Ethanol | Synthesis of 2-substituted benzimidazoles from aldehydes | rasayanjournal.co.in |

| H₂O₂/HCl | Room Temperature, Acetonitrile | Quick isolation and excellent yields from aldehydes | organic-chemistry.org |

The application of microwave irradiation has significantly advanced the synthesis of benzimidazole derivatives, offering a greener and more efficient alternative to conventional heating methods. scispace.combenthamdirect.com This technique dramatically reduces reaction times from hours to mere minutes and often leads to higher product yields. mdpi.compreprints.org

Microwave-assisted synthesis is particularly effective for the condensation of o-phenylenediamines with aldehydes or other carbonyl compounds. mdpi.com Many of these reactions can be performed under solvent-free conditions or without the need for a catalyst, which simplifies the work-up procedure and reduces chemical waste. benthamdirect.compreprints.org Studies have reported achieving yields between 94% and 98% in reaction times as short as 5 to 10 minutes. benthamdirect.com This rapid, high-yielding, and eco-friendly approach represents a substantial improvement over traditional synthetic protocols. benthamdirect.commdpi.com

| Method | Reactants | Key Advantages | Reference(s) |

| Catalyst-Free Microwave | Various benzimidazole derivatives | Rapid (5-10 min), High Yields (94-98%), Eco-friendly | benthamdirect.com |

| Er(OTf)₃ Catalyzed Microwave | N-phenyl-o-phenylenediamine + Aldehydes | Solvent-free, Short times (5 min), Quantitative yields (>96%) | mdpi.com |

| General Microwave | o-phenylendiamines + phenoxy acid | Expeditious, Novel, Efficient | scispace.com |

| Microwave with Various Reagents | 4-methyl-o-phenylenediamine + Oxalic acid/CS₂ | Reduced reaction time (3-8 min), Good yields | impactfactor.org |

Beyond the primary condensation routes, several other methodologies have been established for the synthesis and modification of benzimidazoles.

Catalytic Systems: A vast number of catalysts have been developed to improve the efficiency and selectivity of benzimidazole synthesis. These include Lewis acids (e.g., MgI₂, Alum), solid acid catalysts ([PVP-SO₃H]HSO₄), and various nanoparticles like CuO, BiOCl/FeOCl, and ZnFe₂O₄. rasayanjournal.co.indoi.org These catalysts often allow reactions to proceed under milder conditions, with simpler work-up procedures and the potential for catalyst recycling. rasayanjournal.co.in

Alternative Energy Sources: In addition to microwave energy, ultrasonic irradiation has been used to drive the condensation of o-phenylenediamine with aldehydes, offering short reaction times and high yields with the aid of a reusable nano-catalyst. doi.org

Modification of 2-Substituents: The functional group at the 2-position can be chemically transformed to create diverse analogs. For example, 2-acetylbenzimidazole is a valuable synthon that can undergo Claisen-Schmidt condensation with various aromatic aldehydes to form benzimidazole chalcones. biointerfaceresearch.com These chalcones can then be selectively reduced at either the carbonyl group or the double bond to generate a range of new derivatives. biointerfaceresearch.com

Synthesis from 2-Hydrazinobenzimidazoles: 2-Hydrazinobenzimidazole can be condensed with aldehydes or cyclized with reagents like acetylacetone (B45752) to produce a variety of fused and substituted benzimidazole systems. oup.com

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Synthesis

The structural confirmation and purity assessment of newly synthesized benzimidazole derivatives, such as this compound, rely on a suite of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence of the molecular structure, functional groups, molecular weight, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

For the parent molecule, 1-(1H-benzimidazol-2-yl)ethanol , ¹H-NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) provides key structural information. The spectrum shows a doublet for the methyl protons (CH₃) at approximately δ 1.72 ppm and a quartet for the methine proton (CH) at δ 5.22 ppm, confirming the ethanol side chain. nih.govresearchgate.net The aromatic protons on the benzene ring appear as multiplets between δ 7.47 and δ 7.81 ppm. nih.govresearchgate.net

In a related derivative, 1,2-bis(5-methyl-1H-benzimidazol-2-yl)ethanol , detailed ¹H and ¹³C-NMR spectra have been recorded in DMSO-d₆. distantreader.org The ¹H-NMR spectrum for this compound shows the N-H protons as a broad singlet at 12.17 ppm. distantreader.org The ¹³C-NMR spectrum provides complementary data, confirming the carbon skeleton of the molecule. distantreader.org For this compound, one would expect to see distinct signals for the methyl group on the benzimidazole ring, in addition to the signals corresponding to the ethanol substituent and the three protons of the substituted aromatic ring.

| Compound | Proton | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| 1-(1H-benzimidazol-2-yl)ethanol | -CH₃ (doublet) | 1.72 | CDCl₃ | nih.govresearchgate.net |

| -CH (quartet) | 5.22 | CDCl₃ | nih.govresearchgate.net | |

| Ar-H (multiplet) | 7.47 | CDCl₃ | nih.govresearchgate.net | |

| Ar-H (multiplet) | 7.58 - 7.81 | CDCl₃ | nih.govresearchgate.net | |

| 1,2-bis(5-methyl-1H-benzimidazol-2-yl)ethanol | N-H (broad singlet) | 12.17 | DMSO-d₆ | distantreader.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. In the analysis of benzimidazole derivatives, IR spectroscopy can confirm the presence of N-H, O-H, C-H, and C=N bonds. semanticscholar.orgmdpi.commdpi.com

For the analogous compound 1-(1H-benzimidazol-2-yl)ethanol , theoretical and experimental FT-IR spectra have been studied. researchgate.net Characteristic bands for aromatic compounds are found in several regions: C-H stretching from 3100-3000 cm⁻¹, C=C stretching from 1650-1430 cm⁻¹, in-plane C-H deformation from 1275-1000 cm⁻¹, and out-of-plane C-H deformation from 900-690 cm⁻¹. researchgate.net For this compound, one would expect to observe a broad O-H stretch from the alcohol, N-H stretching from the imidazole (B134444) ring, aromatic and aliphatic C-H stretches, and the characteristic C=N stretching vibration of the imidazole ring.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like benzimidazoles.

For 1-(1H-benzimidazol-2-yl)ethanol , ESI-MS analysis shows a calculated m/z for the [M-H]⁻ ion of 161.19, with the experimental value found at 161.18, confirming the molecular weight of 162.19 g/mol . nih.govresearchgate.net A high-quality mass spectral database for this compound is available through mzCloud, which utilizes an Orbitrap Elite instrument and provides tandem MS data (MS¹, MS², MS³), allowing for detailed fragmentation analysis. mzcloud.org For this compound, the expected molecular weight would be 176.22 g/mol , and a corresponding molecular ion peak would be anticipated in its mass spectrum.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a compound in the solid state, including precise bond lengths and angles.

The crystal structure of (±)-1-(1H-benzimidazol-2-yl)ethanol has been determined. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2. researchgate.net The asymmetric unit contains two independent molecules. nih.govresearchgate.net The fused benzene and imidazole rings are nearly coplanar. nih.govresearchgate.net The crystal structure is stabilized by intermolecular O-H···N and N-H···O hydrogen bonds, which link the molecules into a two-dimensional network. nih.govresearchgate.net This type of analysis would be essential to confirm the solid-state conformation and intermolecular interactions of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₀N₂O | nih.govresearchgate.net |

| Molecular Weight | 162.19 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | P2₁2₁2 | researchgate.net |

| a (Å) | 13.734 (3) | nih.govresearchgate.net |

| b (Å) | 15.376 (3) | nih.govresearchgate.net |

| c (Å) | 7.9163 (16) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, LC-MS-MS)

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor reactions. For the synthesis of various benzimidazole derivatives, TLC is performed on silica (B1680970) plates, and spots are visualized under UV light. semanticscholar.orgnih.gov A common solvent system for these compounds is a mixture of hexane, dichloromethane, and ethanol. semanticscholar.org The retention factor (Rƒ) value helps to track the consumption of starting materials and the formation of the product.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS-MS , are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This method is widely used for the qualitative and quantitative analysis of drug substances and is crucial for purity assessment. researchgate.net For various benzimidazole derivatives, LC-MS methods are routinely used to confirm product identity and purity by providing both the retention time and the mass-to-charge ratio of the compound. distantreader.orgrsc.org The development of an LC-MS-MS method would involve optimizing the mobile phase, column type, and mass spectrometer parameters to achieve sensitive and selective detection of this compound. researchgate.net

Referenced Compounds

| Compound Name |

|---|

| This compound |

| 1-(1H-benzimidazol-2-yl)ethanol |

| 1,2-bis(5-methyl-1H-benzimidazol-2-yl)ethanol |

Pharmacological and Biological Investigations of 1 4 Methyl 1h Benzimidazol 2 Yl Ethanol and Its Analogs

Broad-Spectrum Pharmacological Activities Associated with Benzimidazole (B57391) Derivatives

Benzimidazole and its derivatives are recognized for their wide range of pharmacological activities, making them a cornerstone in the development of new therapeutic agents. tandfonline.comtandfonline.combanglajol.info The versatility of the benzimidazole nucleus allows for structural modifications that lead to a broad spectrum of biological actions. These compounds are isostructural with naturally occurring purines, enabling them to interact with various biopolymers and biological systems. jcchems.com

The pharmacological landscape of benzimidazole derivatives is extensive, encompassing applications as antimicrobial, antiviral, anthelmintic, anticancer, anti-inflammatory, analgesic, antioxidant, and antihypertensive agents. banglajol.infonih.govsrrjournals.com Several commercially successful drugs, such as the antiulcer agent omeprazole (B731), the anthelmintic drug albendazole (B1665689), and the antihistamine astemizole, are based on the benzimidazole scaffold. tandfonline.comsrrjournals.com The ability to substitute at various positions on the benzimidazole ring system allows for the fine-tuning of their biological activity, leading to the discovery of compounds with high efficacy and specificity for various therapeutic targets.

Targeted Biological Activities and Therapeutic Potential

Benzimidazole derivatives have long been mainstays in the treatment of parasitic and helminthic infections in both human and veterinary medicine. nih.gov The anthelmintic action of many benzimidazoles is attributed to their ability to bind to β-tubulin, thereby inhibiting microtubule polymerization in the parasite, which disrupts essential cellular functions like motility and transport. nih.gov

While specific studies on the antiparasitic activity of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol are not extensively documented, research on analogous structures provides insight into its potential. For instance, novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives with a 2-methylthio group have been evaluated for their anthelmintic properties. nih.gov These studies highlight the ongoing effort to develop new benzimidazole-based anthelmintics with improved biopharmaceutical properties, such as better aqueous solubility and bioavailability, compared to established drugs like albendazole and mebendazole. nih.gov The exploration of new derivatives is crucial to combat the growing issue of drug resistance in parasite populations. acs.org

Table 1: Anthelmintic Activity of Selected Benzimidazole Derivatives

| Compound | Target Parasite | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Albendazole | Trichinella spiralis | --- | Standard drug | nih.gov |

| Mebendazole | Helminthic Infections | --- | Standard drug | nih.gov |

| (1H-benzimidazol-5(6)-yl)carboxamide derivative 1 | T. spiralis | Activity similar to ABZ | High permeability | nih.gov |

The rise of multidrug-resistant bacteria and fungi presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Benzimidazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. benthamscience.comnih.gov Their mechanism of action can involve the inhibition of nucleic acid and protein biosynthesis in microbial cells. frontiersin.org

Studies on various 2-substituted benzimidazole derivatives have demonstrated their efficacy against a range of pathogens. For example, some amino alcohol derivatives of 2-methyl benzimidazole have shown moderate to good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov Furthermore, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have exhibited potent antifungal activity, in some cases surpassing that of the standard drug ketoconazole. benthamscience.com Specifically, derivatives with 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were found to be particularly effective. benthamscience.com The antifungal activity of some alkylbenzimidazoles has been shown to be effective against various species of Candida and Aspergillus. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| Amino alcohol derivatives of 2-methyl benzimidazole | S. aureus, E. coli | Moderate to good | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida species | High antifungal activity | benthamscience.com |

| 1-Nonyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Good antifungal activity | nih.gov |

| 1-Decyl-1H-benzo[d]imidazole | Candida, Aspergillus, dermatophytes | Good antifungal activity | nih.gov |

The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have shown significant promise as antiproliferative agents. nih.gov Their anticancer effects are mediated through various mechanisms, including the inhibition of tubulin polymerization, interaction with DNA and RNA, and inhibition of key enzymes like kinases. jcchems.com

Research on 2-hydroxyethyl substituted benzimidazolium salts has revealed their cytotoxic potential against human cancer cell lines. tandfonline.com For instance, a benzimidazolium salt bearing a 4-methylbenzyl group exhibited high cytotoxic potency against MDA-MB-231 (breast cancer) and DLD-1 (colon cancer) cell lines, with IC50 values comparable to cisplatin (B142131). tandfonline.com Another derivative, 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide, was found to be more cytotoxic than cisplatin against the MDA-MB-231 cell line. tandfonline.com Furthermore, some N-oxide benzimidazole derivatives have shown selective activity against cancer cells, particularly under hypoxic conditions, and have been found to inhibit NF-κB expression, a key factor in tumor cell survival and proliferation. nih.gov

Table 3: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | Activity Metric (IC50) | Result | Reference |

|---|---|---|---|---|

| 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | MDA-MB-231 | Comparable to Cisplatin | High cytotoxicity | tandfonline.com |

| 1-(2-hydroxyethyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | DLD-1 | Comparable to Cisplatin | High cytotoxicity | tandfonline.com |

| 1-(2-hydroxyethyl)-3-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium bromide | MDA-MB-231 | 7.59 ± 0.68 μM | More cytotoxic than Cisplatin | tandfonline.com |

| N-oxide benzimidazole derivative 3 | T47D (breast cancer) | 0.31 ± 0.06 nM (hypoxia) | High cytotoxic activity | nih.gov |

Inflammation is a key pathological feature of many chronic diseases, and the development of effective anti-inflammatory and analgesic agents is a major therapeutic goal. Benzimidazole derivatives have demonstrated significant potential in this area, often by inhibiting cyclooxygenases (COXs), enzymes crucial for the production of inflammatory prostaglandins. nih.gov

Studies on various substituted benzimidazoles have confirmed their anti-inflammatory and analgesic properties. For example, certain 2-substituted benzimidazole derivatives have shown prominent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds exhibiting inhibition comparable to the standard drug aceclofenac. banglajol.infobanglajol.info In vivo studies have also demonstrated the analgesic effects of benzimidazole derivatives in both peripheral and central pain models. banglajol.info For instance, N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) have been shown to increase pain thresholds in hot plate and von Frey filament tests. frontiersin.org

Table 4: Anti-inflammatory and Analgesic Effects of Selected Benzimidazole Derivatives

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 2-(4-(benzyloxy)phenyl)-4-methyl-1H-benzimidazole | Acetic acid-induced writhing (analgesic) | 79.66% inhibition (50 mg/kg) | banglajol.info |

| 2-(4-(benzyloxy)phenyl)-4-methyl-1H-benzimidazole | Carrageenan-induced paw edema (anti-inflammatory) | 87.72% inhibition | banglajol.info |

| N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) | Hot plate test (analgesic) | Increased reaction time | frontiersin.org |

| 2-substituted benzimidazole derivative 2d | Carrageenan-induced paw edema (anti-inflammatory) | 86.69% inhibition | banglajol.info |

A variety of in vitro assays have been used to evaluate the antioxidant capacity of benzimidazole derivatives. These include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assays. nih.govscispace.com Studies have shown that the introduction of specific functional groups, such as phenolic hydroxyl groups or hydrazone moieties, can significantly enhance the antioxidant activity of the benzimidazole scaffold. nih.govresearchgate.net For example, benzimidazole hydrazones bearing two hydroxy groups on the aryl ring have demonstrated a notable increase in antioxidant capacity. nih.gov Similarly, some 2-aryl benzimidazole derivatives have shown radical scavenging potential comparable to ascorbic acid at higher concentrations. scispace.com

Table 5: Antioxidant Activity of Selected Benzimidazole Derivatives | Compound/Derivative | Assay | Result | Reference | |---|---|---|---| | Benzimidazole hydrazone with two hydroxy groups | DPPH | ~8-fold increase vs. single hydroxy group | nih.gov | | 2-Aryl benzimidazole derivatives (BNZ-1, BNZ-2, etc.) | DPPH, ABTS | Comparable to ascorbic acid at high doses | scispace.com | | 2-(p-Chlorophenyl)-1H-benzimidazole derivative 12 | DPPH | IC50 = 1.2 x 10⁻⁵ M | Potent antioxidant | researchgate.net | | 2-(p-Chlorophenyl)-1H-benzimidazole derivative 13 | DPPH | IC50 = 1.3 x 10⁻⁵ M | Potent antioxidant | researchgate.net |

Neuroprotective and Anti-neuroinflammatory Actions

The benzimidazole nucleus is a core structure in several compounds investigated for their potential to combat neurodegenerative diseases. These conditions are often characterized by neuroinflammation and oxidative stress.

Certain benzimidazole derivatives have demonstrated the ability to mitigate neuroinflammation. For instance, studies on Cissus tuberosa ethanolic extract (CTE), which contains phenolic compounds, have shown neuroprotective effects in models of Parkinson's disease. nih.gov The extract was found to improve motor function and cognitive performance, suggesting a role in alleviating symptoms of neurodegeneration. nih.gov The therapeutic effects of CTE are attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov

Furthermore, the natural compound emodin (B1671224) has been reviewed for its robust multimodal neuroprotection in the context of Alzheimer's disease. nih.gov Research indicates that emodin can prevent the aggregation of tau and amyloid-beta proteins, key pathological hallmarks of Alzheimer's. It also lessens their neurotoxic effects by reducing neuroinflammatory responses and oxidative stress. nih.gov

While these findings are not specific to this compound, they highlight the potential of related chemical structures to offer neuroprotection. The presence of the benzimidazole core is a common feature in many compounds with anti-inflammatory properties.

Antihypertensive and Vasodilating Responses

The management of hypertension often involves the use of vasodilator drugs to lower blood pressure. nih.gov Several classes of medications, including calcium channel blockers, ACE inhibitors, and angiotensin II receptor blockers (ARBs), exert their effects through vasodilation. nih.gov

While direct evidence for the antihypertensive and vasodilating effects of this compound is not available, the broader family of nitrogen-containing heterocyclic compounds has been explored for cardiovascular activities. For example, vasodilator drugs play a crucial role in treating severe hypertension. nih.gov Some of these, like diazoxide, are powerful vasodilators. nih.gov It is also noteworthy that some diuretics from the benzothiadiazine group are thought to act primarily as vasodilators. nih.gov

The development of new vasodilator agents is an ongoing area of research, with compounds like minoxidil (B1677147) showing potential in the treatment of hypertension. nih.gov The exploration of benzimidazole analogs for such properties could be a promising avenue for future research.

Antidiabetic and Anticonvulsant Potentials

Benzimidazole derivatives have also been investigated for their potential in managing diabetes and epilepsy.

In the realm of antidiabetic research, a series of 4-thiazolidinones and 1,3,4-oxadiazoles containing a 2-mercapto benzimidazole moiety were synthesized and screened. luqmanpharmacyglb.com Several of the 1,3,4-oxadiazole (B1194373) derivatives exhibited excellent antidiabetic activities in an oral glucose tolerance test. luqmanpharmacyglb.com

For anticonvulsant activity, the same study found that some of the 4-thiazolidinone (B1220212) derivatives showed potent results in a maximal electroshock seizure model. luqmanpharmacyglb.com In a separate study, newer benzimidazole derivatives of N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide were synthesized and evaluated for their anticonvulsant activity using a pentylenetetrazole (PTZ)-induced convulsion method. hrpub.orgprcop.in Several of these derivatives were identified as potent anticonvulsant agents. hrpub.orgprcop.in

These findings suggest that the benzimidazole nucleus can be a valuable scaffold for the development of both antidiabetic and anticonvulsant drugs.

Other Reported Pharmacological Profiles (e.g., Antimalarial, Antiarrhythmic, Antiulcer, Antihistamine, Antikinase, Anti-HIV-1)

The versatility of the benzimidazole structure has led to its exploration in a wide range of other pharmacological areas.

As previously mentioned, significant research has been conducted on the anti-HIV-1 activity of benzimidazole analogs. Derivatives such as 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acids have shown promise as HIV-1 integrase inhibitors. nih.gov The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is another area where imidazole-containing compounds have been explored, although a study on 4-nitroimidazole (B12731) derivatives combined with a 5-hydroxy-4-pyridinone moiety did not show specific anti-HIV-1 activity but did exhibit cytotoxicity against cancer cell lines. kuleuven.be

In the area of antikinase activity, which is relevant to cancer therapy, some hydrazono hrpub.orgnih.govluqmanpharmacyglb.comthiadiazoles have been investigated. While not benzimidazoles, these related heterocyclic compounds have shown antitumor activity, and docking studies have explored their interaction with proteins like VEGFR-2. acs.org

While specific studies on the antimalarial, antiarrhythmic, antiulcer, and antihistamine activities of this compound or its very close analogs are not prominent in the reviewed literature, the broad biological activity of the benzimidazole class suggests that these could be fruitful areas for future investigation.

Mechanistic Insights and Molecular Interactions of 1 4 Methyl 1h Benzimidazol 2 Yl Ethanol

Elucidation of Mechanism of Action (MOA) at the Molecular Level

A detailed molecular-level mechanism of action for 1-(4-methyl-1H-benzimidazol-2-yl)ethanol has not been elucidated in published scientific research. The subsequent subsections detail the specific areas where information is currently unavailable.

There is no available data in the scientific literature detailing the receptor binding affinities or receptor modulation properties of this compound. Studies on its interaction with specific receptors, such as G-protein coupled receptors, nuclear receptors, or other receptor types, have not been reported.

No published research was found that investigates the enzyme inhibition profiles and specificity of this compound. Consequently, there is no information on which enzymes it may inhibit or the kinetics of such inhibition (e.g., IC50 or Ki values).

There is a lack of scientific data concerning the interactions of this compound with ion channels. Research on its potential to modulate the activity of calcium, potassium, sodium, or other ion channels, and its subsequent effects on cellular signaling pathways, has not been documented.

While other benzimidazole (B57391) derivatives are known to interfere with cellular processes such as tubulin polymerization nih.govnih.gov, no studies were found that specifically examine the effect of this compound on this or other critical cellular functions.

The potential for this compound to modulate oxidative stress pathways or enhance antioxidant defenses has not been investigated in the available scientific literature. There are no reports on its ability to scavenge free radicals or influence the expression or activity of antioxidant enzymes.

No research data is available to suggest that this compound perturbs metal ion homeostasis. Its potential to act as a chelator or otherwise interfere with the balance of metal ions such as iron has not been studied.

Molecular Recognition and Binding Mode Analysis

Molecular recognition is a critical process governing the biological activity and material properties of chemical compounds. It involves the specific binding of a molecule (ligand) to a receptor, often a protein, through a variety of non-covalent interactions. The analysis of these interactions provides a detailed picture of how this compound is likely to interact with its molecular environment.

Although no specific molecular docking studies for this compound are available, the general class of benzimidazole derivatives has been the subject of numerous such investigations against various protein targets. nih.govsemanticscholar.orgacs.orgacs.orgresearchgate.net These studies reveal common interaction patterns that are highly likely to be relevant for the title compound.

The key functional groups of this compound available for protein interaction are:

The benzimidazole ring system, which can act as both a hydrogen bond donor (N-H) and acceptor (N).

The hydroxyl group (-OH) of the ethanol (B145695) substituent, a potent hydrogen bond donor and acceptor.

The aromatic benzimidazole ring, capable of engaging in π-π stacking and hydrophobic interactions.

In a typical protein active site, the benzimidazole N-H group could form a hydrogen bond with a backbone carbonyl oxygen or an acidic amino acid residue (e.g., Aspartate, Glutamate). The pyridine-type nitrogen in the imidazole (B134444) ring is a strong hydrogen bond acceptor. The hydroxyl group can form crucial hydrogen bonds with serine, threonine, or tyrosine residues, or with the protein backbone. The 4-methyl group, while primarily adding a steric feature, can also participate in hydrophobic interactions within a nonpolar pocket of a binding site.

A hypothetical docking scenario based on studies of similar molecules is presented in the table below.

| Potential Interacting Residue (Example) | Interaction Type | Functional Group on Ligand | Typical Distance (Å) |

| ASP, GLU | Hydrogen Bond (Donor) | Imidazole N-H | 2.7 - 3.5 |

| SER, THR, TYR | Hydrogen Bond (Donor/Acceptor) | Ethanol -OH | 2.6 - 3.2 |

| HIS, TRP, PHE | π-π Stacking | Benzimidazole Ring | 3.5 - 5.5 |

| LEU, VAL, ILE | Hydrophobic (van der Waals) | Methyl Group, Benzene (B151609) Ring | 3.5 - 5.0 |

This table is illustrative and based on general principles and findings for related benzimidazole compounds.

Detailed crystallographic data for this compound is not available. However, the crystal structure of the closely related compound, (±)-1-(1H-Benzimidazol-2-yl)ethanol, has been determined and provides an excellent model for understanding the intermolecular forces at play. nih.govresearchgate.net

The crystal structure of (±)-1-(1H-Benzimidazol-2-yl)ethanol reveals a complex network of intermolecular hydrogen bonds that are the primary determinants of the crystal packing. nih.govresearchgate.net The asymmetric unit contains two crystallographically independent molecules. These molecules are linked by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, resulting in the formation of a sheet-like structure. nih.govresearchgate.net

Hydrogen Bonding Networks:

The primary hydrogen bonds identified in the crystal structure of the parent compound involve the hydroxyl group and the nitrogen atoms of the imidazole ring. nih.govresearchgate.net Specifically, the hydroxyl oxygen acts as a hydrogen donor to the sp2-hybridized nitrogen of a neighboring molecule (O-H···N), and the N-H group of the imidazole ring donates its hydrogen to the hydroxyl oxygen of another molecule (N-H···O). nih.gov This creates a robust, interconnected network. It is highly probable that this compound forms a similar hydrogen-bonding network.

The geometric parameters for the hydrogen bonds in (±)-1-(1H-Benzimidazol-2-yl)ethanol are summarized below. nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A ( (°) |

| O1—H1···N3 | 0.82 | 1.91 | 2.713 (4) | 165 |

| N4—H4···O1 | 0.86 | 1.97 | 2.828 (4) | 178 |

| O2—H2···N2 | 0.82 | 1.93 | 2.743 (4) | 170 |

| N1—H1A···O2 | 0.86 | 1.93 | 2.751 (4) | 160 |

Data sourced from the crystallographic study of (±)-1-(1H-Benzimidazol-2-yl)ethanol. nih.gov

π-Stacking and C-H…π Interactions:

While the hydrogen bonding is dominant, π-stacking and C-H…π interactions are also crucial in stabilizing the crystal structures of benzimidazole derivatives. rsc.org In many aromatic heterocyclic compounds, π-π stacking interactions occur between the electron-rich benzimidazole rings of adjacent molecules. rsc.orgresearchgate.net These can be either face-to-face or offset (face-to-edge) stacking arrangements. The presence of the methyl group in this compound might introduce some steric hindrance, potentially favoring an offset stacking arrangement to minimize repulsion.

Structure Activity Relationship Sar Studies and Molecular Design of 1 4 Methyl 1h Benzimidazol 2 Yl Ethanol Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol derivatives is intricately linked to the nature and position of various substituents on the benzimidazole (B57391) core and the ethanol (B145695) side chain. These modifications can profoundly influence the compound's pharmacological efficacy and its selectivity towards specific biological targets.

Influence of Various Functional Groups on Pharmacological Efficacy

Systematic modifications of the this compound scaffold have provided crucial insights into the structural requirements for biological activity. Research on the broader class of benzimidazole derivatives indicates that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are critical in modulating their pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.gov

The presence of the 4-methyl group on the benzene (B151609) ring of the core structure is a key feature. While specific SAR studies on this exact compound are limited, research on related 4-methylbenzimidazole antagonists for the neuropeptide Y-1 (NPY-1) receptor has shown that this methyl group is a crucial starting point for developing high-affinity ligands. nih.gov Further substitutions on the benzimidazole ring and modifications of the ethanol side chain are pivotal for enhancing potency.

For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing groups on the benzimidazole ring has been shown to enhance the potency of some derivatives. nih.gov Conversely, for other biological targets, electron-donating groups may be more favorable. The hydroxyl group of the ethanol side chain is a critical feature, likely participating in hydrogen bonding interactions with target proteins, which is a common characteristic of 2-(1-hydroxyethyl)benzimidazole derivatives. researchgate.netchemimpex.com

To illustrate the impact of functional group modifications, a hypothetical data table based on general benzimidazole SAR principles is presented below. This table showcases how different substituents on the benzimidazole ring and the ethanol side chain could potentially influence a hypothetical biological activity.

| Derivative | R1 (N-1 position) | R2 (Benzene Ring) | R3 (Ethanol Side Chain) | Hypothetical Biological Activity (IC50, µM) |

| Parent | H | 4-CH₃ | -CH(OH)CH₃ | 10.5 |

| A | -CH₂Ph | 4-CH₃ | -CH(OH)CH₃ | 5.2 |

| B | H | 4-CH₃, 6-Cl | -CH(OH)CH₃ | 2.8 |

| C | H | 4-CH₃ | -C(=O)CH₃ | > 50 |

| D | H | 4-CH₃ | -CH(OH)CF₃ | 8.1 |

| E | H | 5,6-di-Cl | -CH(OH)CH₃ | 1.5 |

This table is illustrative and based on established SAR principles for the broader benzimidazole class, not on experimentally determined values for this compound derivatives.

Stereochemical Considerations and Enantiomeric Purity Effects on Activity

The ethanol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This introduces the concept of stereochemistry, where the compound can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their biological activity, a phenomenon known as enantioselectivity.

It is well-established in drug development that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. researchgate.net One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). For example, studies on (S)-2-(α-hydroxyethyl)benzimidazole, a closely related compound, highlight its accessibility in an enantiomerically enriched form, suggesting the importance of stereochemistry in this class of molecules. researchgate.netresearchgate.net

The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as enzymes and receptors. The specific spatial orientation of functional groups in one enantiomer may allow for a more optimal fit into the binding site of a target protein, leading to higher affinity and efficacy. Therefore, the synthesis and evaluation of individual enantiomers of this compound and its derivatives are crucial for identifying the more potent and safer therapeutic candidate.

Rational Design Principles for Enhanced Bioactivity and Targeted Therapeutics

The development of novel and improved derivatives of this compound relies heavily on rational drug design principles. These strategies utilize our understanding of the target's structure and the ligand's properties to guide the design of molecules with enhanced bioactivity and specificity.

Ligand-Based and Structure-Based Drug Design Strategies

Two primary approaches in rational drug design are ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target. By identifying common structural features and physicochemical properties (a pharmacophore), researchers can design new molecules that are likely to be active. For this compound derivatives, a pharmacophore model would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the imidazole (B134444) nitrogen), an aromatic region (the benzimidazole ring), and a hydrophobic feature (the methyl group).

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This allows for the use of computational tools, such as molecular docking, to predict how a ligand will bind to the target's active site. researchgate.netresearchgate.net By visualizing the binding interactions, medicinal chemists can design modifications to the ligand that enhance its affinity and selectivity. For instance, if a pocket in the binding site is unoccupied, a substituent could be added to the benzimidazole ring to fill this space and create additional favorable interactions.

Optimization of Pharmacological Properties and ADME Considerations

Beyond just enhancing biological activity, the rational design of this compound derivatives also focuses on optimizing their pharmacokinetic properties. This is often referred to as ADME profiling, which stands for Absorption, Distribution, Metabolism, and Excretion. A potent drug is of little therapeutic value if it is not well absorbed, is rapidly metabolized, or is quickly eliminated from the body.

In silico ADME prediction models are frequently used in the early stages of drug discovery to assess the drug-likeness of candidate compounds. researchgate.netnih.govnih.govjaptronline.comrsc.org These computational tools can predict properties such as:

Absorption: Parameters like lipophilicity (logP) and the number of hydrogen bond donors and acceptors are used to predict oral bioavailability.

Distribution: The extent to which a drug distributes into different tissues can be estimated.

Metabolism: Potential sites of metabolism by cytochrome P450 enzymes can be identified, allowing for modifications to improve metabolic stability.

Excretion: The likely route of elimination from the body is considered.

Below is a hypothetical ADME properties table for a series of designed derivatives, illustrating how these parameters are considered.

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| Parent | 176.21 | 1.85 | 2 | 2 | 85 |

| Derivative X | 252.31 | 3.10 | 2 | 3 | 78 |

| Derivative Y | 210.24 | 2.20 | 2 | 2 | 90 |

| Derivative Z | 298.35 | 4.50 | 1 | 3 | 65 |

This table is for illustrative purposes and the values are not based on experimental data for specific derivatives of this compound.

Computational and Theoretical Chemistry Applications in Research on 1 4 Methyl 1h Benzimidazol 2 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a popular method for studying benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. researchgate.neticm.edu.plnih.gov For the analogous compound, 1-(1H-benzimidazol-2-yl)ethanol, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate its geometric structure, vibrational frequencies, and electronic properties. researchgate.neticm.edu.pl

These studies reveal that the benzimidazole ring system is nearly planar. nih.govresearchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's electronic transitions and reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of 1-(1H-benzimidazol-2-yl)ethanol using DFT/B3LYP/6-311++G(d,p)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.34 eV |

| LUMO Energy | -0.65 eV |

| Energy Gap (ΔE) | 5.69 eV |

| Dipole Moment | 3.56 Debye |

Data extrapolated from studies on 1-(1H-benzimidazol-2-yl)ethanol as a model for the 4-methyl derivative. icm.edu.pl

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of molecular systems. tandfonline.com Methods like Hartree-Fock (HF) are often used as a starting point for more advanced calculations. For 1-(1H-benzimidazol-2-yl)ethanol, ab initio and DFT methods have been used to optimize the molecular geometry. researchgate.neticm.edu.pl The calculated bond lengths and angles show good agreement with experimental data obtained from X-ray crystallography for the parent compound. nih.govresearchgate.net

Vibrational analysis based on these calculations allows for the assignment of infrared (IR) and Raman spectra. The theoretical vibrational frequencies for 1-(1H-benzimidazol-2-yl)ethanol, calculated at the B3LYP/6-311++G(d,p) level, correspond well with experimental spectra, aiding in the structural characterization of the molecule. icm.edu.pl Key vibrational modes include the N-H and O-H stretching frequencies, C=N stretching of the imidazole (B134444) ring, and various C-H bending and stretching modes of the aromatic and ethanol (B145695) moieties.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 1-(1H-benzimidazol-2-yl)ethanol

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) |

|---|---|---|

| O-H Stretch | 3450 | 3420 |

| N-H Stretch | 3350 | 3300 |

| C-H Aromatic Stretch | 3050-3150 | 3060-3120 |

| C=N Stretch | 1625 | 1620 |

| C-O Stretch | 1080 | 1085 |

Data sourced from studies on 1-(1H-benzimidazol-2-yl)ethanol. icm.edu.pl

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

The ethanol side chain of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol can rotate, leading to different conformers. Conformational analysis is crucial for understanding the molecule's preferred shape and its interaction with other molecules. Semi-empirical methods, such as AM1, offer a computationally efficient way to explore the potential energy surface of a molecule as a function of specific dihedral angles. tandfonline.comresearchgate.net For similar benzimidazole structures, a molecular energy profile can be generated by systematically rotating key torsion angles in increments to identify the most stable (lowest energy) conformation. tandfonline.com This analysis helps in understanding the steric and electronic effects that govern the molecule's three-dimensional structure.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Onsager model and the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. tandfonline.comresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

Studies on related benzimidazole derivatives have utilized the PCM method within a DFT framework to investigate their energetic behavior in different solvents. tandfonline.comresearchgate.net Such calculations can predict how properties like the UV-Vis absorption spectrum, dipole moment, and conformational stability change in solvents of varying polarity, such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607). unn.edu.ng For this compound, this modeling would be essential to understand its behavior in solution, which is critical for many of its potential applications.

The solid-state structure and biological activity of benzimidazole derivatives are often governed by intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov In the crystal structure of the parent compound, 1-(1H-benzimidazol-2-yl)ethanol, intermolecular O-H···N and N-H···O hydrogen bonds are observed, which link the molecules into sheets. nih.govresearchgate.net

Computational methods can be used to calculate the energy of these interactions. By modeling a dimer or a small cluster of molecules, the interaction energy can be determined by subtracting the energies of the individual monomers from the total energy of the cluster. These calculations, often performed using DFT or ab initio methods, provide quantitative insights into the strength of hydrogen bonds and other non-covalent interactions like C-H···π interactions, which are also observed in related crystal structures. nih.gov Understanding these interactions is key to predicting the crystal packing and designing new materials with specific solid-state properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(1H-benzimidazol-2-yl)ethanol |

| Ethanol |

| Dimethyl sulfoxide (DMSO) |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

In the realm of computational chemistry, Molecular Dynamics (MD) simulations serve as a powerful tool to investigate the time-dependent behavior, conformational flexibility, and stability of molecules. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the principles and applications of this technique can be understood by examining research on analogous benzimidazole derivatives. MD simulations provide atomic-level insights into how a molecule behaves in a simulated environment, such as in a solvent or interacting with a biological receptor, over a period of time.

MD simulations are founded on the principles of classical mechanics, where the trajectory of atoms and molecules is determined by numerically solving Newton's equations of motion. The potential energy of the system is described by a force field, which is a collection of equations and associated parameters designed to reproduce the conformational energies and intermolecular interactions of a given molecule.

The primary outputs of an MD simulation are the trajectories (positions, velocities, and accelerations) of all particles in the system as a function of time. Analysis of these trajectories can reveal crucial information about the dynamic behavior and stability of this compound. Key parameters that are typically analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of a superimposed structure at a given time point compared to a reference structure (e.g., the initial minimized structure). A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For instance, in simulations of benzimidazole derivatives complexed with proteins, a low and stable RMSD indicates the stability of the binding pose. semanticscholar.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or groups of atoms from their average position over the course of the simulation. High RMSF values indicate regions of high flexibility, such as the ethanol side chain or the methyl group on the benzimidazole ring, while low values suggest more rigid parts of the molecule, like the fused ring system. semanticscholar.orgresearchgate.net

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the molecule. Changes in Rg during a simulation can indicate conformational changes, such as folding or unfolding. researchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are critical for the stability and interaction of this compound with its environment. researchgate.net

Research on various benzimidazole derivatives has demonstrated the utility of MD simulations in understanding their stability and interactions. For example, MD simulations have been used to assess the stability of benzimidazole derivatives when bound to biological targets like enzymes or receptors. nih.govnih.govtandfonline.comrsc.org These studies often show that the benzimidazole scaffold provides a stable anchor, while substituents can exhibit a range of dynamic behaviors that are crucial for their biological activity. nih.govnih.gov In one study, MD simulations of benzimidazole derivatives complexed with a protein target revealed stable behavior with RMSD values generally below 2 Å. researchgate.net Another investigation used 100 ns MD simulations to confirm the stability of benzimidazole-thiazole derivatives within the active site of cyclooxygenase-2 (COX-2). rsc.org

The following interactive table summarizes typical parameters and findings from MD simulation studies on related benzimidazole derivatives, which would be analogous to a study on this compound.

Advanced Methodologies in Biological Evaluation of 1 4 Methyl 1h Benzimidazol 2 Yl Ethanol and Its Analogs

In Vitro Pharmacological Assays

In vitro assays are fundamental in the preliminary screening and characterization of novel chemical entities. They offer a controlled environment to assess the direct effects of compounds on biological targets, providing essential data on their pharmacological profile before advancing to more complex studies.

Cell-Based Assays for Potency, Selectivity, and Efficacy

Cell-based assays are instrumental in determining the biological activity of benzimidazole (B57391) analogs in a cellular context, offering insights into their potency and selectivity against various cell lines, particularly in cancer research.

A series of 1,2-disubstituted benzimidazoles were evaluated for their cytotoxic effects on human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). jst.go.jp Several of these analogs demonstrated significant cytotoxic activity, with some compounds showing greater potency than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against the MCF-7 cell line. jst.go.jp For instance, compounds designated as 6j, 6k, 6l, and 6n displayed IC₅₀ values ranging from 2.55 to 10.63 µM against A549 and MCF-7 cell lines. jst.go.jp

Similarly, novel benzimidazole-1,3,4-oxadiazole derivatives have been synthesized and screened for their anticancer activity. nih.gov One compound, 4r, was particularly potent with IC₅₀ values of 5.5, 0.3, and 0.5 μM against PANC-1 (pancreas), A549, and MCF-7 cell lines, respectively. nih.gov To assess selectivity, these compounds were also tested against normal cell lines (hTERT-HPNE and CCD-19Lu). nih.gov Further studies on other benzimidazole-conjugated 1,3,4-oxadiazoles revealed compounds with potent cytotoxicities against HeLa, MCF-7, and A549 cells, with some exhibiting up to 13-fold higher activity than 5-FU on the MCF-7 cell line. jst.go.jp

The evaluation of N-substituted bis-benzimidazole derivatives against various human cancer cell lines, including lung (NCI-H522, NCI-H23) and breast (MDA-MB453, MCF-7), alongside a normal kidney cell line (HEK-293T), has also been conducted. Specific analogs showed comparable cytotoxicity against lung cancer cell lines, with IC₅₀ values around 45-51 µg/ml, while showing no activity against the normal cell line, indicating a degree of selectivity. Another study investigated a new N-phenyl benzimidazole derivative, which exhibited significant cytotoxic effects on both A549 and HepG2 (liver) cancer cell lines after 72 hours of exposure. journalagent.com

Table 1: Cytotoxicity of Benzimidazole Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Analog 6k | A549 (Lung) | ~5.0 | jst.go.jp |

| Analog 6j | MCF-7 (Breast) | ~2.55 | jst.go.jp |

| Analog 4r | PANC-1 (Pancreas) | 5.5 | nih.gov |

| Analog 4r | A549 (Lung) | 0.3 | nih.gov |

| Analog 4r | MCF-7 (Breast) | 0.5 | nih.gov |

| Analog 4i | HeLa (Cervical) | 3.59 | jst.go.jp |

| Analog 4i | MCF-7 (Breast) | 2.7 | jst.go.jp |

| Analog 12b | A2780S (Ovarian) | 0.0062 | nih.gov |

| Analog 12b | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | nih.gov |

| Analog 5e | HeLa (Cervical) | 6.02 | researchgate.net |

| Analog 5a | A549 (Lung) | 5.20 | researchgate.net |

Enzyme Activity and Inhibition Studies

The mechanism of action for many benzimidazole derivatives involves the inhibition of specific enzymes that are critical for the progression of diseases.

In the context of anticancer activity, novel benzimidazole-oxadiazole derivatives were identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis. nih.gov Molecular docking studies supported the biological data, identifying compounds with strong binding affinities to the receptor's active site. nih.gov Another critical target for anticancer benzimidazoles is tubulin. One study identified a benzimidazole analog, 12b, as a potent inhibitor of tubulin polymerization, with an average IC₅₀ value of 50 nM across various cancer cell lines. nih.gov X-ray crystallography confirmed that this compound binds directly to the colchicine (B1669291) site on tubulin. nih.gov

Benzimidazole derivatives have also been evaluated as inhibitors of enzymes involved in inflammation. nih.gov A novel series of benzimidazoles were found to be potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), with the most active analogs displaying IC₅₀ values in the low nanomolar range (0.27-7.0 nM) in a cell-free assay. nih.gov One specific compound, AGU654, showed high selectivity for mPGES-1 over COX-1 and COX-2 enzymes. nih.gov Other studies have explored the inhibition of hyaluronidase, where a 2-benzyl substituted benzimidazole showed increased inhibitory activity at pH 7 compared to analogs with a simple phenyl substitution. mdpi.com

Table 2: Enzyme Inhibition by Benzimidazole Analogs

| Compound/Analog | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| Analog 5p | VEGFR-2 | 0.117 µM | researchgate.net |

| Analog 12b | Tubulin Polymerization | 50 nM (average) | nih.gov |

| AGU654 (Analog 44) | mPGES-1 | 2.9 nM | nih.gov |

| Analog 12 | Hyaluronidase | 107 µM | mdpi.com |

| Benzimidazole analog 10a | WRN ATPase | 5 nM | promega.com |

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing compounds that modulate the function of specific receptors, such as G-protein coupled receptors (GPCRs). Radioligand binding assays are commonly employed to determine the affinity (Ki) of a compound for a receptor.

Studies on benzimidazole derivatives have revealed ligands for cannabinoid receptors (CB1 and CB2). A series of benzimidazole carbamates were synthesized and evaluated, with results showing that most were selective for the CB2 receptor. researchgate.net Further research led to the development of novel benzimidazole derivatives with high affinity for the CB2 receptor (binding affinities up to 1 nM) and excellent selectivity (>1000-fold) over the CB1 receptor. researchgate.net In another study, a series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed, and eight new analogs showed nanomolar affinity for the CB1 receptor, with the most promising compound having a Ki value of 1.2 nM. nih.gov

Benzimidazolone-based derivatives have also been developed as selective ligands for sigma-2 receptors (σ₂R). nih.gov In vitro radioligand binding assays demonstrated that several of these derivatives displayed high affinity for σ₂R (Ki = 0.66–68.5 nM) and high selectivity over sigma-1 receptors (σ₁R). nih.gov

Table 3: Receptor Binding Affinity of Benzimidazole Analogs

| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ) | Selectivity | Source |

|---|---|---|---|---|

| Analog 11 | CB2 | 0.37 µM | 27-fold vs CB1 | nih.gov |

| Compound 5 | CB1 | 1.2 nM | - | nih.gov |

| Compound 14 | σ₂R | 0.66-68.5 nM (range) | High vs σ₁R | nih.gov |

| Various Analogs | CB2 | Up to 1 nM | >1000-fold vs CB1 | researchgate.net |

Cytotoxicity and Cell Viability Assessments

Assessing the general toxicity of compounds on cells is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

In the evaluation of novel hydroxyethylaminomethylbenzimidazole analogs as Interleukin-5 (IL-5) inhibitors, the most potent compounds were subjected to an MTT assay using normal B lymphoblasts. nih.gov The results indicated that these compounds had no significant effects on the viability of normal cells, suggesting they are not broadly cytotoxic. nih.gov Similarly, when evaluating benzimidazole-based Pt(II) complexes, studies found that the complexes had almost no adverse effects on normal cells and generated lower levels of reactive oxygen species (ROS) compared to cisplatin (B142131). rsc.org

The cytotoxicity of benzimidazole-based compounds is often evaluated across a panel of multiple cancer cell lines to understand their spectrum of activity. mdpi.com For example, newly synthesized benzimidazole derivatives were submitted for screening against the NCI-60 panel of human cancer cell lines, which provides a broad assessment of their antiproliferative activity. mdpi.com

In Vivo Efficacy and Pharmacodynamic Studies

Following promising in vitro results, compounds are advanced to in vivo studies to evaluate their efficacy and pharmacodynamic effects in a whole-organism context. These studies are essential for understanding how a compound behaves in a complex biological system.

Development and Application of Animal Models for Disease Conditions

Animal models that mimic human diseases are indispensable for testing the therapeutic efficacy of new drug candidates.

For assessing anti-inflammatory and analgesic activities, carrageenan-induced paw edema in rats is a standard model. researchgate.net A series of 2-substituted benzimidazole derivatives showed significant anti-inflammatory effects in this model. researchgate.net The central analgesic activity of substituted benzimidazole derivatives has also been evaluated in mice. researchgate.net

In the field of oncology, a benzimidazole analog, 12b, which potently inhibited tubulin polymerization in vitro, also demonstrated significant in vivo antitumor efficacy in a melanoma tumor model. nih.gov It achieved tumor growth inhibition rates of 78.70% and 84.32% at two different concentrations. nih.gov

For parasitic diseases, new benzimidazole derivatives have been evaluated for their cysticidal activity. nih.govresearchgate.net One compound, which was highly potent in vitro against Taenia crassiceps cysts, was selected for in vivo evaluation. nih.govresearchgate.net The efficacy of this compound was found to be comparable to the reference drug albendazole (B1665689), achieving a parasite reduction of 50.39%. nih.govresearchgate.net The animals treated with this compound tolerated it well, showing no changes in behavior or food and water consumption. nih.govresearchgate.net Another study used rodent models of gastrointestinal nematodes, Trichuris muris and Heligmosomoides polygyrus, to assess the in vitro anthelmintic activity of benzimidazole derivatives, identifying compounds that were effective against both larval and adult stages of the parasites. nih.gov

A guinea pig model was used to evaluate a novel benzimidazole inhibitor of mPGES-1, AGU654. The study showed that the compound significantly alleviated fever, inflammation, and inflammatory pain, confirming its in vivo efficacy. nih.gov

Biomarker Analysis in Biological Samples (e.g., ELISA)

Biomarker analysis is a cornerstone of understanding the physiological and pathological effects of a test compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized, sensitive, and specific method for quantifying protein biomarkers in various biological samples. In the context of 1-(4-methyl-1H-benzimidazol-2-yl)ethanol and its analogs, ELISA can be employed to measure changes in the levels of key proteins involved in targeted disease pathways, such as inflammation and cancer.

Research on analogous benzimidazole derivatives has demonstrated the utility of ELISA in discerning their therapeutic potential. For instance, studies on certain benzimidazole compounds have shown a significant reduction in pro-inflammatory markers. One such study revealed that a novel benzimidazole derivative led to a marked decrease in the level of Prostaglandin E2 (PGE2) in treated groups, as measured by ELISA. researchgate.net This finding is significant as PGE2 is a key mediator of inflammation and pain.

Furthermore, in the realm of oncology, the estrogen receptors (ERα and ERβ) are critical biomarkers in hormone-responsive cancers. The transcriptional activity of these receptors can be modulated by small molecules. Research on two benzimidazole-based sulfonamides has shown their ability to decrease estrogen response element (ERE) transcriptional activity in a dose-dependent manner. nih.gov While this study focused on transcriptional activity, ELISA could be used to quantify the expression levels of estrogen receptors or downstream proteins affected by their activity, providing a more comprehensive understanding of the compound's mechanism.

The table below summarizes findings from biomarker analyses of benzimidazole analogs, highlighting the potential applications for this compound.

Interactive Data Table: Biomarker Analysis of Benzimidazole Analogs via ELISA

| Compound Class | Biomarker Measured | Biological Sample | Key Finding | Potential Implication for this compound |

| Benzimidazole derivative | Prostaglandin E2 (PGE2) | In vivo (animal model) | Significant decrease in PGE2 levels, comparable to the standard anti-inflammatory drug piroxicam. researchgate.net | Potential anti-inflammatory activity through modulation of the arachidonic acid pathway. |

| Benzimidazole-based sulfonamides | Estrogen Response Element (ERE) transcriptional activity | In vitro (breast cancer cell lines) | Dose-dependent reduction in ERE transcriptional activity. nih.gov | Potential as a modulator of estrogen receptor signaling in hormone-dependent cancers. |

Integrated Omics Approaches for Mechanism Elucidation (e.g., RNA Transcriptional Profiling)

To gain a holistic understanding of the cellular and molecular mechanisms of a novel compound, integrated omics approaches are indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the changes occurring within a biological system upon treatment. RNA transcriptional profiling, in particular, is a powerful tool for identifying genes and signaling pathways that are modulated by a drug candidate.

For benzimidazole derivatives, RNA-focused studies have begun to shed light on their intricate interactions with cellular machinery. One study investigated the ability of two benzimidazole-based sulfonamides to alter gene expression in breast cancer cells. The results indicated that while both compounds reduced estrogen response element (ERE) transcriptional activity, one of the analogs exhibited modest selectivity for the ERβ receptor in a gene expression array panel. nih.gov This demonstrates the power of transcriptional profiling to uncover subtle yet significant differences in the mechanisms of structurally similar compounds.

Another innovative approach involves the use of two-dimensional combinatorial screening (2DCS) to identify the specific RNA motifs that are targeted by small molecules. A study focusing on designer benzimidazoles used this method to define the RNA internal loops that these compounds bind to with high affinity and specificity. nih.govnih.gov This type of analysis is crucial for understanding the potential for a compound to interact with and modulate the function of various non-coding RNAs, which are increasingly recognized as important players in disease.

The following table presents key findings from transcriptomic and RNA-targeted studies on benzimidazole analogs, illustrating the types of insights that could be gained for this compound.

Interactive Data Table: RNA Transcriptional and Targeting Analysis of Benzimidazole Analogs

| Compound Class | Methodology | Biological System | Key Finding | Potential Implication for this compound |

| Benzimidazole-based sulfonamides | Gene expression array | Breast cancer cell lines (MCF-7 and MDA-MB 231) | A methyl analog showed modest selectivity for the ERβ receptor, while a naphthyl analog did not significantly alter gene expression. nih.gov | Elucidation of specific receptor-mediated pathways and potential for selective targeting. |